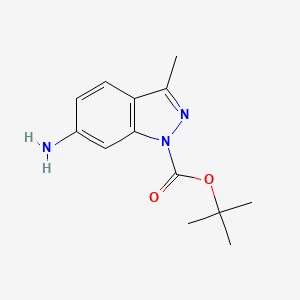

叔丁基 6-氨基-3-甲基-1H-吲唑-1-羧酸酯

描述

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a chemical compound with a molecular weight of 233.27 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate” belongs, has been the subject of extensive research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “tert-butyl 6-amino-1H-indazole-1-carboxylate” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction and calculated by exerting density functional theory (DFT) .

Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 1H-indazoles under redox-neutral conditions via coupling of imidate esters with nitrosobenzenes under cooperative Rh and Cu catalysis has been described .

Physical And Chemical Properties Analysis

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 233.27 .

科学研究应用

合成与化学反应

- 该化合物已被用于通过 Diels-Alder 反应合成六氢吲哚酮,展示了其在创建复杂杂环结构中的作用,而杂环结构在药物化学和药物设计中至关重要 (Padwa, Brodney, & Lynch, 2003)。

杂环化合物的开发

- 研究表明该化合物在组合合成中的效用,在无催化剂条件下形成稠合四环杂环。这突出了其在生成具有潜在治疗用途的生物活性分子的适用性 (Li, Mu, Li, Liu, & Wang, 2013)。

N-二氟甲基化的进展

- 已经开发出一种相关吲唑衍生物的 N-1-二氟甲基化方法,提供了一种安全且可扩展的方法来引入二氟甲基,由于其调节生物活性的能力,二氟甲基在药物中引起了极大的兴趣 (Hong, Hou, Zhao, Li, Pawluczyk, Wang, Kempson, Khandelwal, Smith, Glunz, & Mathur, 2020)。

生物活性化合物合成的中间体

- 其衍生物已被探索作为具有潜在生物活性的化合物的合成中间体,表明该化合物在开发新的治疗剂中的作用 (Ya-hu, 2010)。

对复杂分子合成的贡献

- 该化合物及其衍生物已应用于稠合吡唑和三唑等复杂分子的合成,展示了其在有机合成中的多功能性以及在开发新型材料或药物中的潜力 (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014)。

作用机制

Target of Action

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate, also known as tert-butyl 6-amino-3-methylindazole-1-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . For instance, some indole derivatives have been reported to exhibit antiviral activity . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses . .

属性

IUPAC Name |

tert-butyl 6-amino-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFHLBBHFXANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)